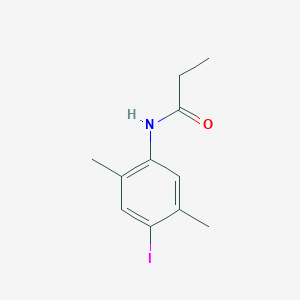![molecular formula C21H22FN5O2S B301651 N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is a chemical compound that belongs to the class of triazolobenzamides. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, pain, and fever. By inhibiting the activity of COX-2 enzyme, N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, this compound has been shown to have antitumor activity, which can help to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has several advantages for lab experiments. This compound is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is highly toxic and requires special handling procedures. In addition, this compound is expensive and may not be readily available in large quantities.
Direcciones Futuras
There are several future directions for the study of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide. One direction is to study the potential use of this compound in the treatment of cancer. Another direction is to study the potential use of this compound in the treatment of diabetes and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide involves several steps. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form N-(2-fluorophenyl)-2-oxoethyl acetamide. The second step involves the reaction of N-(2-fluorophenyl)-2-oxoethyl acetamide with thioacetic acid to form N-(2-fluorophenyl)-2-oxoethylthioacetamide. The third step involves the reaction of N-(2-fluorophenyl)-2-oxoethylthioacetamide with 4-methyl-4H-1,2,4-triazole-3-thiol to form N-[5-(2-fluorophenylamino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. The final step involves the reaction of N-[5-(2-fluorophenylamino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazole-3-thiol with 4-methylbenzoyl chloride to form N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
Nombre del producto |
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide |
|---|---|
Fórmula molecular |
C21H22FN5O2S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H22FN5O2S/c1-13-8-10-15(11-9-13)20(29)23-14(2)19-25-26-21(27(19)3)30-12-18(28)24-17-7-5-4-6-16(17)22/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28) |
Clave InChI |
UPVCSBYISGUQDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)


![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)

![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)